N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with pyrazole and oxazole rings. These compounds may share some chemical properties but differ in their biological activities and therapeutic potential. Examples of similar compounds include:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- N-(1-benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine .
This compound’s unique combination of functional groups and heterocyclic structures makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C28H25N5O3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H25N5O3/c1-17-14-24(31-33(17)16-18-6-4-3-5-7-18)30-27(34)22-15-23(19-8-9-19)29-28-25(22)26(32-36-28)20-10-12-21(35-2)13-11-20/h3-7,10-15,19H,8-9,16H2,1-2H3,(H,30,31,34) |
InChI Key |
RGVSJAVULPWJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.